2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-thiophenecarboxylate
Description
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-thiophenecarboxylate (CAS: 866144-67-4) is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core fused with a thiophenecarboxylate ester moiety. The triazolo-pyrimidine system consists of a bicyclic structure with nitrogen atoms at positions 1, 2, 4, and 5, contributing to its electron-deficient aromatic character. This compound is of interest in medicinal chemistry due to the structural resemblance of triazolopyrimidines to purine bases, enabling interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-8-9(11(18)17-13(16-8)14-7-15-17)4-5-20-12(19)10-3-2-6-21-10/h2-3,6-7H,4-5H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZRXPBIPORXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201118414 | |
| Record name | 2-(1,7-Dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201118414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866144-67-4 | |
| Record name | 2-(1,7-Dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866144-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,7-Dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201118414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It’s known that the compound undergoes electrochemical transformations in aqueous and aprotic media. It is irreversibly reduced in aqueous acidic media on a glassy carbon electrode in one stage with the participation of six electrons.
Biochemical Pathways
The reduction of the compound is accompanied by protonation by the initial compound of the basic intermediate products formed in the electrode reaction.
Pharmacokinetics
The compound’s electroreduction in dmf on a background of tetrabutylammonium salts proceeds in two stages, controlled by the kinetics of second-order reactions.
Result of Action
The electroreduction of the compound corresponds to the formation of a dianion radical upon the reduction of the heterocyclic anion.
Action Environment
Environmental factors such as pH and the presence of certain ions can influence the compound’s action, efficacy, and stability. For instance, the effect of pH on the current and the reduction potential of the compound in an aqueous Britton–Robinson buffer solution was studied. A change in the rate and regioselectivity of the protonation of the dianion radical in the presence of Na+ and Li+ ions is assumed.
Biological Activity
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-thiophenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H12N4O2S
- Molecular Weight : 272.31 g/mol
- CAS Number : 860611-12-7
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies assessing various derivatives:
| Compound | Activity Against E. coli (%) | Activity Against P. aeruginosa (%) |
|---|---|---|
| Compound A | 94.5 | 67.3 |
| Compound B | 72.5 | 50.5 |
| Compound C | 70.4 | 41.1 |
These results suggest that modifications in the thiophene and triazole moieties can enhance antibacterial efficacy against common pathogens .
The biological activity of this compound is hypothesized to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival. The presence of the triazole ring is particularly noteworthy as it has been associated with antifungal and antibacterial properties due to its ability to disrupt enzyme function involved in nucleic acid synthesis.
Study on Antibacterial Efficacy
In a recent study published in MDPI, researchers synthesized several derivatives of the compound and evaluated their antibacterial activities using the agar-well diffusion method. The study found that certain derivatives displayed up to 94% inhibition against E. coli and significant activity against Pseudomonas aeruginosa .
Cytotoxicity Assessment
Another study assessed the cytotoxic effects of the compound on human cell lines. Results indicated a moderate cytotoxicity profile with an IC50 value indicating effective concentrations for therapeutic use without significant toxicity to human cells . This suggests potential for development as a therapeutic agent.
Comparison with Similar Compounds
Key Observations:
Core Structure : The target compound shares the triazolo[1,5-a]pyrimidine core with and , whereas features a thiazolo[3,2-a]pyrimidine core, replacing one nitrogen with sulfur. This alters electronic properties and hydrogen-bonding capacity.
Substituents: The ethyl 2-thiophenecarboxylate group in the target compound provides a conjugated thiophene ring, enhancing π-π interactions compared to benzylsulfanyl () or chlorophenyl () groups.
Synthesis : Microwave-assisted synthesis in offers faster reaction times and higher yields compared to traditional methods.
Crystallographic and Physicochemical Properties
Key Observations:
Crystal Packing : The benzylsulfanyl derivative exhibits π-π stacking between triazolopyrimidine rings, stabilizing the lattice. In contrast, the thiazolo-pyrimidine relies on C–H⋯O hydrogen bonds.
Density/Solubility : Bulkier substituents (e.g., trimethoxybenzylidene in ) increase molecular weight and reduce solubility compared to the target compound’s thiophenecarboxylate group.
Q & A
Q. Table 1: Common Solvent Systems and Catalysts
| Step | Solvent System | Catalyst/Additive | Key Reference |
|---|---|---|---|
| Core formation | DMF/Acetic acid | None | |
| Coupling | Ethanol/Water (1:1) | TMDP | |
| One-pot synthesis | Ethanol | APTS |
Advanced: How can synthetic protocols be optimized to address low yields or impurities in the final product?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Ethanol/water mixtures improve solubility of intermediates while reducing side reactions .
- Green chemistry principles : Use of APTS minimizes hazardous waste and enhances atom economy in one-pot syntheses .
- Purification techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from dichloromethane/methanol .
- Analytical validation : Monitor reactions via TLC or HPLC to isolate intermediates and reduce byproducts .
Critical Consideration : Contradictions in yield reports (e.g., TMDP-based vs. APTS methods) may arise from differences in solvent polarity or catalyst accessibility. Comparative studies using design of experiments (DoE) are recommended .
Basic: What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?
Methodological Answer:
- NMR spectroscopy : H and C NMR verify substituent positions and ester linkage integrity .
- IR spectroscopy : Confirms carbonyl (C=O) and triazole ring vibrations (~1650 cm and 1500 cm, respectively) .
- X-ray crystallography : Resolves crystal packing and stereochemistry, particularly for polymorph identification .
Q. Table 2: Key Spectral Assignments
| Functional Group | NMR Shift (δ, ppm) | IR Absorption (cm) |
|---|---|---|
| Triazole C-H | 8.2–8.5 | 1500–1520 |
| Ester C=O | 170–172 (C=O) | 1720–1740 |
| Thiophene ring | 6.8–7.2 | 3100 (aromatic C-H) |
Advanced: How do structural modifications at the 5-methyl or 2-thiophenecarboxylate positions influence biological activity?
Methodological Answer:
- 5-Methyl group : Enhances lipophilicity, improving membrane permeability in cellular assays. Replace with bulkier alkyl chains (e.g., propyl) to study steric effects on target binding .
- 2-Thiophenecarboxylate : The electron-rich thiophene ring may engage in π-π stacking with aromatic residues in enzymes. Substituting with chlorophenyl or methoxyphenyl groups alters electronic profiles and binding affinity .
- Methodology : Perform SAR studies using in vitro enzyme inhibition assays (e.g., kinase or protease targets) paired with computational docking (AutoDock Vina) to predict interactions .
Advanced: How can researchers resolve contradictions in reported biological activities of analogous triazolopyrimidines?
Methodological Answer:
Discrepancies often stem from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
- Purity thresholds : Ensure >95% purity via HPLC and characterize byproducts (e.g., hydrolyzed esters) .
- Cellular context : Use isogenic cell lines to control for metabolic differences. For example, compare activity in hepatic (HepG2) vs. renal (HEK293) models .
Case Study : A compound with a 3-hydroxyphenyl substituent showed divergent IC values in antibacterial vs. anticancer assays, highlighting target-specific potency .
Basic: What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Antimicrobial studies : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution assays .
- Enzyme inhibition : Screen against cytochrome P450 isoforms or kinases via fluorometric assays .
- Structural probing : Use as a scaffold for hybrid molecules (e.g., conjugating with chalcones) to enhance solubility or selectivity .
Advanced: What computational methods support the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions .
- Molecular dynamics (MD) : Simulate binding stability in target proteins (e.g., 100-ns simulations in GROMACS) .
- QSAR modeling : Relate substituent electronegativity (Hammett constants) to bioactivity using partial least squares regression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
